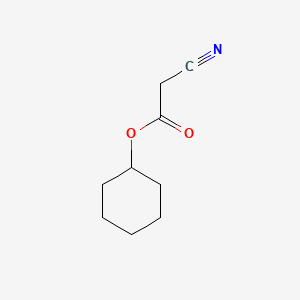

Cyclohexyl cyanoacetate

Description

Cyclohexyl cyanoacetate (CAS 52688-11-6) is an organic ester with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . It is characterized by a cyclohexyl group bonded to a cyanoacetate moiety, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The compound has a purity of 99% and exhibits a boiling point of 285°C and a density of 1.06 g/cm³ . Its structure combines the steric bulk of the cyclohexyl group with the electron-withdrawing cyano group, enhancing its reactivity in nucleophilic substitution and condensation reactions .

Properties

IUPAC Name |

cyclohexyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESQLMJPTKPRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200657 | |

| Record name | Cyclohexyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52688-11-6 | |

| Record name | Cyclohexyl 2-cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52688-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052688116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52688-11-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl cyanoacetate can be synthesized through the reaction of cyclohexanone with cyanoacetic acid ester in the presence of a base catalyst. The reaction typically involves the following steps:

Formation of Enolate: Cyclohexanone is treated with a base (e.g., sodium ethoxide) to form the enolate ion.

Nucleophilic Addition: The enolate ion reacts with cyanoacetic acid ester to form the desired product, cyclohexyl cyanoacetate.

Industrial Production Methods: In industrial settings, the production of cyclohexyl cyanoacetate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl cyanoacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexyl cyanoacetate derivatives.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Cyclohexyl cyanoacetate derivatives with additional functional groups.

Reduction: Cyclohexyl cyanoacetate alcohols or amines.

Substitution: Substituted cyclohexyl cyanoacetate derivatives.

Scientific Research Applications

Cyclohexyl cyanoacetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as an intermediate in the synthesis of biologically active molecules.

Medicine: Cyclohexyl cyanoacetate derivatives are explored for their potential therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclohexyl cyanoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can participate in nucleophilic addition, substitution, and cyclization reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexyl cyanoacetate belongs to a broader family of cyanoacetate esters and cyclohexyl-containing esters. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of Cyclohexyl Cyanoacetate and Analogous Compounds

Key Structural and Functional Differences

Cyano Group Presence: Cyclohexyl cyanoacetate and ethyl cyanoacetate contain a cyano (-CN) group, which enhances their electrophilicity compared to non-cyano analogs like cyclohexyl acetate. This group facilitates Knoevenagel condensations and Michael additions .

Steric Effects: The cyclohexyl group in cyclohexyl cyanoacetate introduces steric hindrance, reducing reaction rates compared to smaller esters (e.g., ethyl cyanoacetate) but improving selectivity in asymmetric syntheses .

Solubility and Volatility: Cyclohexyl cyanoacetate’s higher molecular weight and cyclohexyl group result in lower water solubility (1.5 g/100 mL for cyclohexyl acetate ) compared to ethyl cyanoacetate, which is more polar and volatile .

Biological Activity

Cyclohexyl cyanoacetate, with the chemical formula C9H13NO2, is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of the biological activity associated with cyclohexyl cyanoacetate, drawing on diverse research findings and case studies.

Chemical Structure and Properties

Cyclohexyl cyanoacetate is characterized by its cyclohexyl group attached to a cyanoacetate moiety. The presence of the cyano group (–C≡N) confers unique reactivity, allowing it to participate in various chemical reactions, which can lead to the synthesis of biologically active compounds. Its molecular weight is approximately 167.205 g/mol.

Target Interactions

Cyclohexyl cyanoacetate interacts with various biological targets through its reactive functional groups. The compound has been shown to influence several cellular processes, including:

- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and gene expression.

- Cell Signaling : The compound may alter cell signaling pathways, leading to changes in cellular responses and functions.

Biochemical Pathways

Research indicates that cyclohexyl cyanoacetate is involved in the synthesis of polyfunctional heterocyclic compounds, which are significant in medicinal chemistry due to their diverse biological activities. For instance, it serves as a precursor for compounds that exhibit antimicrobial and anti-inflammatory properties.

Synthesis and Evaluation

Recent studies have explored the synthesis of cyclohexyl cyanoacetate derivatives aimed at enhancing biological activity. For example, modifications to the structure have led to compounds with improved efficacy against specific targets such as cancer cells or microbial pathogens.

- Antitumor Activity : In related research on cyclohexyl derivatives of camptothecin, compounds demonstrated significant antitumor activity through inhibition of topoisomerase I, an important target in cancer therapy .

- Antimicrobial Studies : Research on similar compounds has indicated minimum inhibitory concentrations (MICs) that suggest potential effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Comparative Analysis

To better understand the unique properties of cyclohexyl cyanoacetate, a comparison with other cyanoacetates is useful:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Ethyl Cyanoacetate | Linear | Antimicrobial |

| Methyl Cyanoacetate | Linear | Anti-inflammatory |

| Benzyl Cyanoacetate | Aromatic | Antitumor activity |

| Cyclohexyl Cyanoacetate | Cyclic | Potential enzyme modulation |

Cyclohexyl cyanoacetate's cyclic structure imparts distinct steric and electronic properties compared to its linear counterparts, potentially influencing its reactivity and biological interactions.

Q & A

Q. What are the key considerations for synthesizing cyclohexyl cyanoacetate with high purity and yield?

Methodological guidance:

- Catalyst optimization : Orthogonal experiments (e.g., varying catalyst concentration, molar ratios, temperature, and reaction time) are critical. For similar cyanoacetate esters, catalyst amounts (e.g., 1.5% concentration) and molar ratios (e.g., 1:3.5 for acid:alcohol) significantly influence esterification rates .

- Reaction monitoring : Use gas chromatography (GC) to track product formation and purity, as demonstrated in ethyl cyanoacetate synthesis .

- Purification : Fractional distillation or recrystallization is recommended, with characterization via NMR, IR, and elemental analysis to confirm identity and purity .

Q. How can researchers ensure the stability of cyclohexyl cyanoacetate under experimental conditions?

Methodological guidance:

Q. What analytical techniques are most effective for characterizing cyclohexyl cyanoacetate?

Methodological guidance:

- Spectroscopy : Use H/C NMR to confirm ester and cyano group positions. IR spectroscopy can validate functional groups (e.g., C≡N stretch at ~2250 cm) .

- Chromatography : GC or HPLC with UV detection ensures purity (>99%) and quantifies trace impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl group influence the reactivity of cyclohexyl cyanoacetate in nucleophilic reactions?

Methodological guidance:

- Comparative studies : Synthesize analogs (e.g., methyl or ethyl cyanoacetate) and compare reaction rates in Knoevenagel condensations or Michael additions .

- Computational modeling : Use density functional theory (DFT) to calculate electron density maps and steric hindrance effects of the cyclohexyl moiety .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cyclohexyl cyanoacetate-based reactions?

Methodological guidance:

- Meta-analysis : Systematically review literature to identify variables (e.g., solvent polarity, catalyst type) causing discrepancies. Replicate experiments under standardized conditions .

- Kinetic profiling : Conduct time-resolved studies to isolate rate-determining steps and identify catalyst deactivation pathways .

Q. How can cyclohexyl cyanoacetate be utilized in enantioselective synthesis, and what chiral catalysts are most effective?

Methodological guidance:

- Catalyst screening : Test chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINOL-Zn) in asymmetric aldol reactions. Monitor enantiomeric excess (ee) via chiral HPLC .

- Mechanistic studies : Use isotopic labeling (C, H) to trace stereochemical outcomes and validate transition states .

Q. What are the challenges in detecting trace degradation products of cyclohexyl cyanoacetate, and how can they be mitigated?

Methodological guidance:

- High-resolution mass spectrometry (HRMS) : Identify low-abundance degradation products (e.g., cyclohexanol or cyanoacetic acid) with LC-HRMS .

- Sample preparation : Employ solid-phase extraction (SPE) or derivatization (e.g., silylation) to enhance detection limits .

Safety and Compliance

Q. What safety protocols are essential when handling cyclohexyl cyanoacetate in laboratory settings?

Methodological guidance:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Emergency procedures : For spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste. In case of skin contact, rinse with water for 15 minutes .

Data Reproducibility and Reporting

Q. How should researchers document experimental procedures for cyclohexyl cyanoacetate to ensure reproducibility?

Methodological guidance:

- Detailed protocols : Specify catalyst sources, solvent grades, and equipment calibration data. Include raw chromatograms and spectral data in supplementary materials .

- Data repositories : Deposit datasets in open-access platforms (e.g., Zenodo) with digital object identifiers (DOIs) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.